3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
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Overview
Description
3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents, including a methoxyphenyl group and a propanoic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multicomponent reactions. One reported method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the multicomponent reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the furochromene core play crucial roles in binding to biological receptors, influencing cellular processes such as signal transduction and gene expression. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 3-Methoxypropionic acid
Uniqueness
3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is unique due to its specific combination of functional groups and the furochromene core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the propanoic acid moiety can enhance its solubility and reactivity compared to other furochromene derivatives.
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-12-15(6-7-21(23)24)22(25)28-20-10-19-17(9-16(12)20)18(11-27-19)13-4-3-5-14(8-13)26-2/h3-5,8-11H,6-7H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJMOPQMGIECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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